17-Hydroxycyproterone acetate
CAS No.: 65423-26-9
Cat. No.: VC21348856
Molecular Formula: C24H29ClO5
Molecular Weight: 432.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 65423-26-9 |
---|---|
Molecular Formula | C24H29ClO5 |
Molecular Weight | 432.9 g/mol |
IUPAC Name | [(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
Standard InChI | InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 |
Standard InChI Key | HRANPRDGABOKNQ-ORGXEYTDSA-N |
Isomeric SMILES | CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C |
SMILES | CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |
Canonical SMILES | CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |
Appearance | Light Yellow Solid |
Chemical Structure and Properties
17-Hydroxycyproterone acetate has the molecular formula C24H29ClO5 and a molecular weight of approximately 432.9 g/mol . Its full chemical name according to systematic nomenclature is [(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate . This complex steroid structure maintains the core features of cyproterone acetate while incorporating the crucial hydroxyl group at the 15-beta position.
The compound's structural characteristics include:
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A cyclopropane ring bridging positions 1 and 2 of the steroid nucleus
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A chlorine substituent at position 6
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A double bond system in the A ring
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An acetate ester group at position 17
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The distinctive hydroxyl group at the 15-beta position
Frequency | System Organ Class | Side Effect |
---|---|---|
Very common (≥10%) | Hepatobiliary disorders | Elevated liver enzymes |
Common (≥1% and <10%) | Metabolism and nutrition disorders | Weight gain or loss (with fluid retention) |
Common (≥1% and <10%) | Respiratory, thoracic, and mediastinal disorders | Shortness of breath |
Uncommon (≥0.1% and <1%) | Psychiatric disorders | Decreased libido (women) |
Uncommon (≥0.1% and <1%) | Skin and subcutaneous tissue disorders | Rash |
Rare (≥0.01% and <0.1%) | Immune system disorders | Hypersensitivity reactions |
Rare (≥0.01% and <0.1%) | Psychiatric disorders | Increased libido (women) |
Very rare (<0.01%) | Neoplasms | Benign and malignant liver tumors |
Very rare (<0.01%) | Musculoskeletal disorders | Osteoporosis |
Very rare (<0.01%) | Reproductive system disorders | Galactorrhea |
Very rare (<0.01%) | General disorders | Sleep disturbances |
The hydroxylation at the 15-beta position may modify this safety profile in several ways:
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Altered hepatic metabolism and potential hepatotoxicity
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Modified hormonal effects due to different receptor binding profiles
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Changes in drug distribution and elimination that could affect adverse event incidence
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Potentially different immunogenicity or hypersensitivity profiles
Comprehensive safety studies would be necessary to fully characterize the specific risk profile of 17-hydroxycyproterone acetate when used therapeutically.
Current Research Developments
The 2025 publication on flow chemistry-enabled synthesis represents a significant advancement, demonstrating "the highest total number of chemical transformation performance in any other continuous-flow synthesis reported to date" . This 10-step chemo-biocatalytic continuous flow process achieves cyproterone acetate synthesis without intermediate isolation and purification, potentially providing a platform for more efficient production of derivatives including 17-hydroxycyproterone acetate .
Research into metabolic pathways of antiandrogens continues to be relevant, as understanding the formation and activity of 17-hydroxycyproterone acetate as a major metabolite may provide insights into:
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Individual variations in response to cyproterone acetate therapy
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The contribution of metabolites to both therapeutic effects and adverse reactions
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Opportunities for metabolite-directed drug design to enhance efficacy and safety
The patent literature indicates ongoing interest in improving synthetic routes for this class of compounds , which may eventually facilitate more efficient production of 17-hydroxycyproterone acetate for research and potential clinical applications.
Comparison with Related Antiandrogens
17-Hydroxycyproterone acetate belongs to a broader class of antiandrogen compounds used in various therapeutic contexts. While detailed comparative data specific to this compound is limited in the available research results, its position relative to similar agents can be contextualized:
Compound | Classification | Key Characteristics | Primary Clinical Applications |
---|---|---|---|
17-Hydroxycyproterone acetate | Steroidal antiandrogen; metabolite | Hydroxylated variant of cyproterone acetate | Potential applications in hormonal therapy |
Cyproterone acetate | Steroidal antiandrogen; progestin | Parent compound; antiandrogen receptor antagonist with progestational activity | Hirsutism, acne, prostate cancer, gender-affirming care |
Spironolactone | Steroidal antiandrogen; aldosterone antagonist | Potassium-sparing diuretic with antiandrogen properties | Hypertension, hirsutism, acne, edema |
Flutamide | Non-steroidal antiandrogen | Pure antiandrogen without progestational activity | Prostate cancer |
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